3-Fluorobenzenesulfonyl chloride

Catalog No.
S714756
CAS No.
701-27-9
M.F
C6H4ClFO2S
M. Wt
194.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluorobenzenesulfonyl chloride

CAS Number

701-27-9

Product Name

3-Fluorobenzenesulfonyl chloride

IUPAC Name

3-fluorobenzenesulfonyl chloride

Molecular Formula

C6H4ClFO2S

Molecular Weight

194.61 g/mol

InChI

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H

InChI Key

OKYSUJVCDXZGKE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)F

Synonyms

3-Fluoro-benzenesulfonyl Chloride; m-Fluoro-benzenesulfonyl Chloride; 3-Fluorobenzene-1-sulfonyl Chloride; 3-Fluorophenylsulfonyl Chloride

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)F

The exact mass of the compound 3-Fluorobenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluorobenzenesulfonyl chloride (CAS: 701-27-9) is a halogenated aromatic sulfonyl chloride, a class of compounds widely used as reactive intermediates in organic synthesis. These reagents are primarily employed to introduce the benzenesulfonyl group into molecules, forming stable sulfonamide or sulfonate ester linkages through reactions with amines and alcohols, respectively. [24] The incorporation of a fluorine atom onto the benzene ring modifies the electronic properties of the molecule, influencing its reactivity and the characteristics of the resulting downstream products, making it a crucial reagent in pharmaceutical and agrochemical development. [14]

The precise placement of the fluorine atom at the meta-position is not a trivial structural detail; it is a critical determinant of the compound's chemical behavior and cannot be substituted by other isomers like 4-fluorobenzenesulfonyl chloride or the parent benzenesulfonyl chloride without significant consequences. The fluorine atom's strong, electron-withdrawing inductive effect is maximized from the meta-position, which directly increases the electrophilicity of the sulfonyl sulfur atom. This contrasts with the para-position, where the fluorine's electron-donating resonance effect partially counteracts its inductive pull. [9] This fundamental electronic difference leads to distinct reaction kinetics and makes 3-fluorobenzenesulfonyl chloride the specific, required choice for synthetic pathways and final products where this exact electronic profile is necessary for yield, purity, or biological activity. [4]

Validated and Essential Precursor in the Manufacture of Fexuprazan

3-Fluorobenzenesulfonyl chloride is documented as the specific and essential N-sulfonylating agent for the pyrrole nitrogen in the synthesis of Fexuprazan (CAS: 1902954-60-2), a clinically approved potassium-competitive acid blocker (P-CAB) for treating gastroesophageal reflux disease. [23, 33] Process chemistry literature and patents outlining the manufacturing route to this active pharmaceutical ingredient (API) explicitly specify the use of the 3-fluoro isomer, demonstrating its non-interchangeability in an established, high-value industrial process. [1, 5]

Evidence DimensionPrecursor Suitability
Target Compound DataRequired reagent for the N-sulfonylation step in the synthesis of the approved drug Fexuprazan.
Comparator Or BaselineIsomeric (2-fluoro, 4-fluoro) or unsubstituted analogs are not specified or used in the documented synthesis.
Quantified DifferenceQualitatively absolute; this specific isomer is required to produce the target API.
ConditionsIndustrial synthesis of Fexuprazan.

This validates the compound's performance and structural necessity in a real-world, regulated pharmaceutical manufacturing environment, ensuring its relevance for process development and scale-up.

Quantifiably Enhanced Electrophilicity for Accelerated Reaction Kinetics

The reactivity of benzenesulfonyl chlorides in nucleophilic substitution reactions is governed by the electrophilicity of the sulfur atom, which can be quantified using Hammett substituent constants (σ). The 3-fluoro substituent has a significantly more positive Hammett constant (σ_meta = +0.34) compared to the 4-fluoro substituent (σ_para = +0.06) and the unsubstituted hydrogen (σ = 0.00). [26] For sulfonamide formation, which has a positive reaction constant (ρ), a more positive σ value directly correlates to a faster reaction rate. [12] This indicates that 3-fluorobenzenesulfonyl chloride is electronically tuned for higher reactivity, offering a kinetic advantage in processes where reaction time and efficiency are critical.

Evidence DimensionHammett Substituent Constant (σ_meta vs σ_para)
Target Compound Dataσ_meta for Fluorine = +0.34
Comparator Or Baseline4-Fluorobenzenesulfonyl chloride (σ_para for F = +0.06); Benzenesulfonyl chloride (σ for H = 0.00)
Quantified DifferenceThe 3-fluoro substituent is 5.7 times more electron-withdrawing than the 4-fluoro substituent based on Hammett constants.
ConditionsStandard conditions for Hammett constant determination, reflecting electronic effects on reaction rates.

For procurement, this provides a quantitative, predictable basis for selecting this reagent to achieve faster reaction completion, potentially reducing cycle times and improving throughput in a manufacturing or laboratory setting.

Positional Isomerism as a Critical Factor in Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the precise location of substituents on a phenylsulfonyl scaffold is a critical factor that dictates biological activity. For example, in the development of selective butyrylcholinesterase (BuChE) inhibitors, the inhibitory potency (IC50) was found to be highly dependent on the substitution pattern, with ortho-substituted analogs being more potent than meta- or para-isomers. [2] Similarly, SAR studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation show that the specific arrangement of substituents is necessary to achieve the desired therapeutic effect. [4] This class-level evidence underscores that isomeric purity is paramount, as substituting one isomer for another can dramatically alter or eliminate the intended biological outcome.

Evidence DimensionBiological Activity (IC50)
Target Compound DataThe meta-position provides a specific electronic and steric profile essential for molecular recognition.
Comparator Or BaselineOrtho- and para-isomers often exhibit significantly different biological activities in SAR studies.
Quantified DifferencePotency can vary by orders of magnitude between isomers in targeted drug discovery programs.
ConditionsIn vitro biological assays (e.g., enzyme inhibition, protein aggregation).

This confirms that for drug discovery and development, procuring the specific 3-fluoro isomer is a non-negotiable requirement to ensure reproducibility and achieve the targeted biological endpoint.

Key Precursor in Pharmaceutical Manufacturing

The primary industrial application is in the scaled synthesis of advanced pharmaceutical APIs, such as the potassium-competitive acid blocker Fexuprazan, where its structure is integral to the final molecule and its use is validated in established manufacturing processes. [1, 2]

Accelerated Synthesis of Sulfonamides in Process Chemistry

Ideal for synthetic routes where faster reaction kinetics are desired. Due to its heightened electrophilicity compared to 4-fluoro and unsubstituted analogs, it can be selected to reduce reaction times, improve throughput, and potentially enable reactions under milder conditions. [3]

Scaffold Development in Medicinal Chemistry and Drug Discovery

An essential building block in the design of lead compounds where structure-activity relationships dictate the necessity of a meta-fluoro substitution pattern to achieve specific molecular interactions with biological targets like kinases or enzymes. [4]

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (41.77%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (49.37%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

3-Fluorobenzenesulphonyl chloride

Dates

Last modified: 08-15-2023

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